

GSK2879552: An In-Depth Technical Profile of a Selective LSD1 Inhibitor

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Compound of Interest

Compound Name: GSK2879552

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Executive Summary

GSK2879552 is a potent, selective, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2][3] As a key epigenetic regulator, LSD1 is implicated in various cancers through the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), leading to transcriptional repression of tumor suppressor genes.[2][4][5] **GSK2879552** acts as a mechanism-based inactivator by forming a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor in the active site of LSD1. This technical guide provides a comprehensive overview of the target profile, selectivity, and relevant experimental methodologies for **GSK2879552**, intended to support further research and development efforts in the field of epigenetics and oncology.

Core Target Profile and Mechanism of Action

GSK2879552 is an orally bioavailable small molecule that irreversibly inhibits the enzymatic activity of LSD1.[2][5] The primary mechanism of action involves the inhibition of LSD1-mediated demethylation of mono- and di-methylated H3K4 (H3K4me1/2).[4] This inhibition leads to an increase in H3K4 methylation at the transcriptional start sites of target genes, resulting in the upregulation of their expression.[4] This re-expression of tumor-suppressor genes is thought to be a key driver of the anti-proliferative and pro-differentiation effects observed in cancer cells, particularly in small cell lung cancer (SCLC) and acute myeloid leukemia (AML).[4][6]

The inhibition of LSD1 by **GSK2879552** is a time-dependent process, consistent with its irreversible binding mechanism. This covalent modification provides durable target engagement, a potentially advantageous feature for therapeutic applications.

Quantitative Potency and Selectivity

GSK2879552 demonstrates high potency against its primary target, LSD1, and excellent selectivity against the structurally related monoamine oxidases, MAO-A and MAO-B. The following tables summarize the key quantitative data for **GSK2879552**.

Table 1: In Vitro Potency of **GSK2879552** against LSD1

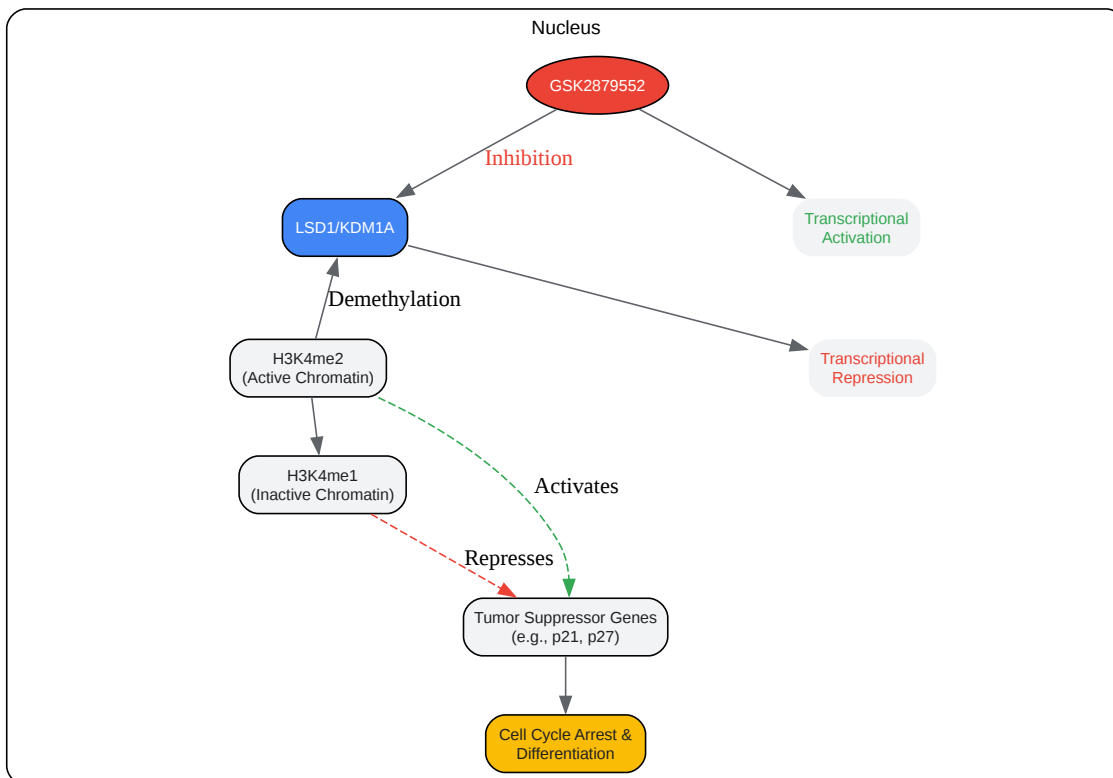
Parameter	Value (nM)	Reference
IC50	20 - 24	[6][7]

Table 2: Selectivity Profile of **GSK2879552**

Target	IC50 (μM)	Fold Selectivity (vs. LSD1)	Reference
LSD1	0.0207	-	[8]
MAO-A	2.3	~111-fold	
MAO-B	0.95	~46-fold	[9]

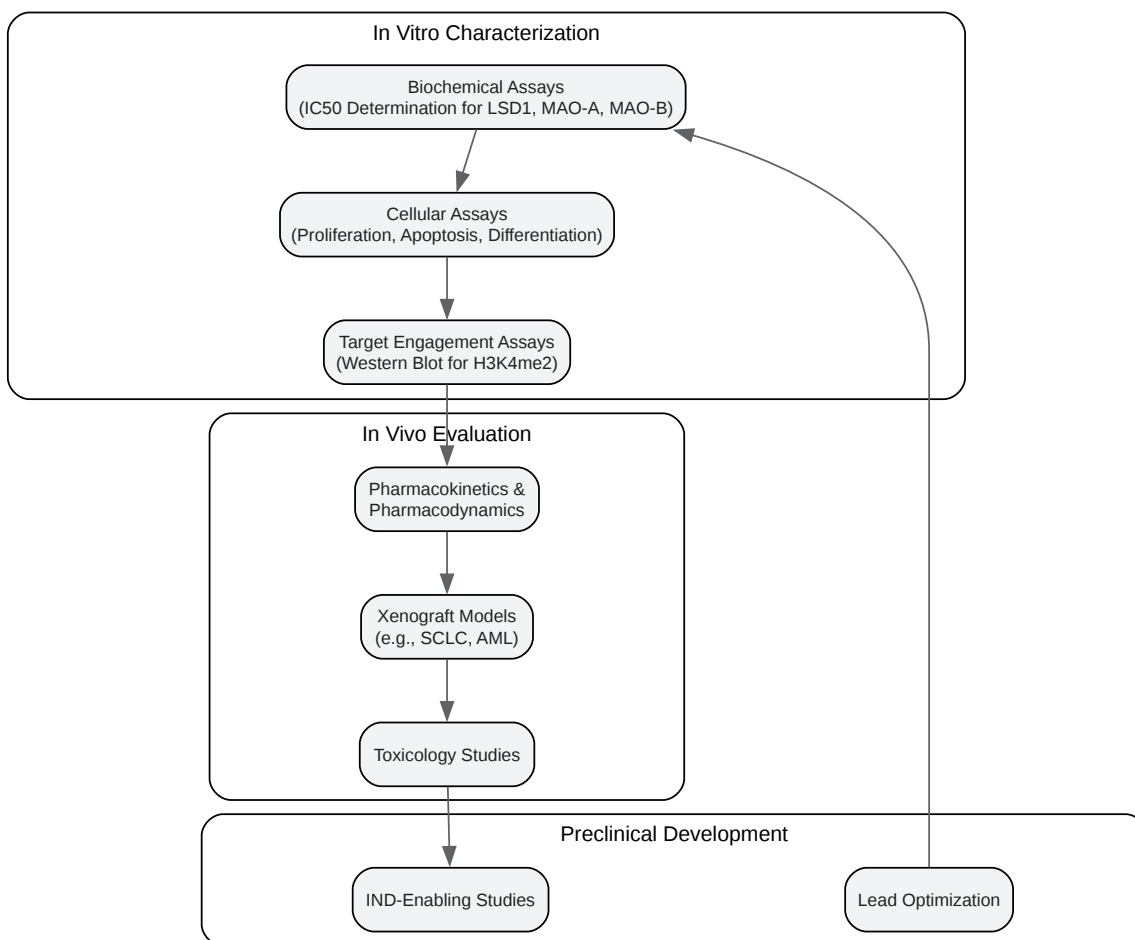
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of LSD1 and a typical experimental workflow for the characterization of an LSD1 inhibitor like **GSK2879552**.



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Caption: LSD1 Signaling Pathway Inhibition by **GSK2879552**.



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Caption: Experimental Workflow for LSD1 Inhibitor Characterization.

Experimental Protocols

Biochemical Assay for LSD1 Inhibition (IC50 Determination)

This protocol describes a common method for determining the in vitro potency of **GSK2879552** against purified LSD1 enzyme.

Principle: The demethylase activity of LSD1 produces hydrogen peroxide (H₂O₂) as a byproduct. This H₂O₂ can be detected using a horseradish peroxidase (HRP)-coupled reaction with a fluorogenic substrate (e.g., Amplex Red), leading to a fluorescent signal proportional to LSD1 activity.

Materials:

- Purified recombinant human LSD1/CoREST complex
- **GSK2879552**
- Dimethyl sulfoxide (DMSO)
- H3K4me₂ peptide substrate (e.g., ARTKQTARK(me₂)STGGKAPRKQLA-GGK-biotin)
- Horseradish peroxidase (HRP)
- Amplex Red reagent
- Assay Buffer: 50 mM HEPES, pH 7.5
- 384-well black microplates
- Fluorescence plate reader

Procedure:

- Compound Preparation: Prepare a serial dilution of **GSK2879552** in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations.
- Enzyme and Substrate Preparation: Dilute the LSD1/CoREST complex, HRP, and Amplex Red in Assay Buffer to their final concentrations.
- Assay Reaction:
 - Add 5 µL of the diluted **GSK2879552** or DMSO (vehicle control) to the wells of the 384-well plate.

- Add 10 μ L of the LSD1/CoREST enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.
- Initiate the reaction by adding 5 μ L of the H3K4me2 peptide substrate solution.
- Signal Detection: Incubate the plate at 37°C for 60 minutes. Measure the fluorescence intensity using a plate reader with excitation at 530-560 nm and emission at 590 nm.
- Data Analysis: Calculate the percent inhibition for each concentration of **GSK2879552** relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular Proliferation Assay

This protocol outlines a method to assess the anti-proliferative effects of **GSK2879552** on cancer cell lines.

Principle: Cell viability is measured using a luminescent assay that quantifies the amount of ATP present, which is an indicator of metabolically active cells.

Materials:

- SCLC or AML cell lines (e.g., NCI-H526, MOLM-13)
- **GSK2879552**
- DMSO
- Complete cell culture medium
- 96-well white, clear-bottom microplates
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Luminescence plate reader

Procedure:

- Cell Seeding: Seed the cells in the 96-well plates at a predetermined optimal density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with a serial dilution of **GSK2879552** or DMSO (vehicle control) and incubate for 6 days.
- Assay:
 - Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
 - Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
 - Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
 - Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
- Signal Detection: Measure the luminescence using a plate reader.
- Data Analysis: Normalize the data to the DMSO control and calculate the GI50 (concentration for 50% growth inhibition) by fitting the data to a sigmoidal dose-response curve.

Western Blot for H3K4me2 Levels

This protocol is used to confirm the target engagement of **GSK2879552** in cells by measuring the levels of its direct substrate, H3K4me2.

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. An increase in the H3K4me2 signal upon treatment with **GSK2879552** indicates inhibition of LSD1.

Materials:

- SCLC or AML cells
- **GSK2879552**
- DMSO

- RIPA lysis buffer with protease and phosphatase inhibitors
- Primary antibodies: anti-H3K4me2 and anti-total Histone H3 (loading control)
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate
- Protein electrophoresis and blotting equipment

Procedure:

- Cell Treatment and Lysis: Treat cells with **GSK2879552** or DMSO for 24-48 hours. Harvest and lyse the cells in RIPA buffer.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat milk or BSA in TBST.
 - Incubate the membrane with the primary antibodies overnight at 4°C.
 - Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
- Analysis: Quantify the band intensities and normalize the H3K4me2 signal to the total Histone H3 signal.

Clinical Development and Future Perspectives

GSK2879552 has been evaluated in Phase I clinical trials for the treatment of relapsed or refractory SCLC and AML.[4][10][11][12][13] While these trials demonstrated target engagement and favorable pharmacokinetic properties, the overall risk-benefit profile did not support further development in the initial indications due to limited efficacy and adverse events.[4][12] However, the potent and selective nature of **GSK2879552** continues to make it a valuable tool for preclinical research into the biological roles of LSD1 and for the development of next-generation LSD1 inhibitors with improved therapeutic windows. The exploration of combination therapies and patient stratification strategies based on specific biomarkers may yet unlock the full therapeutic potential of LSD1 inhibition in oncology.[6]

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